[1,1'-Bicyclopentyl]-2-aceticacid

Medicinal Chemistry Organic Synthesis Building Blocks

[1,1'-Bicyclopentyl]-2-acetic acid (CAS 23786-96-1) is a carboxylic acid building block featuring two cyclopentane rings connected by a single carbon–carbon bond, with an acetic acid moiety attached at the 2-position. With a molecular formula of C12H20O2 and a molecular weight of 196.29 g/mol, the compound provides a saturated, alicyclic scaffold that is structurally distinct from monocyclic analogs such as cyclopentylacetic acid (C7H12O2, MW 128.17 g/mol).

Molecular Formula C12H20O2
Molecular Weight 196.29 g/mol
CAS No. 23786-96-1
Cat. No. B3118426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,1'-Bicyclopentyl]-2-aceticacid
CAS23786-96-1
Molecular FormulaC12H20O2
Molecular Weight196.29 g/mol
Structural Identifiers
SMILESC1CCC(C1)C2CCCC2CC(=O)O
InChIInChI=1S/C12H20O2/c13-12(14)8-10-6-3-7-11(10)9-4-1-2-5-9/h9-11H,1-8H2,(H,13,14)
InChIKeyOKDXBPGJORPINS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1'-Bicyclopentyl-2-acetic Acid (CAS 23786-96-1): A Dual-Cyclopentane Building Block for Medicinal Chemistry and Bioisostere Exploration


[1,1'-Bicyclopentyl]-2-acetic acid (CAS 23786-96-1) is a carboxylic acid building block featuring two cyclopentane rings connected by a single carbon–carbon bond, with an acetic acid moiety attached at the 2-position . With a molecular formula of C12H20O2 and a molecular weight of 196.29 g/mol, the compound provides a saturated, alicyclic scaffold that is structurally distinct from monocyclic analogs such as cyclopentylacetic acid (C7H12O2, MW 128.17 g/mol) [1]. The bicyclopentyl framework has garnered attention in drug discovery as a motif for modulating lipophilicity, conformational rigidity, and metabolic stability [2].

Medicinal chemistry scaffold. Supports bioisostere exploration with a saturated bicyclopentyl core distinct from monocyclic or phenylacetic acid analogs.
Stereochemical SAR studies. 2-position acetic acid attachment provides a stereogenic center, enabling enantiomer-specific research.
Fragment-based discovery. Predicted property space (MW

Why Cyclopentylacetic Acid or Simple Cycloalkyl Analogs Cannot Replace 1,1'-Bicyclopentyl-2-acetic Acid in Structure–Activity Studies


Despite sharing a carboxylic acid functional group, monocyclic cyclopentylacetic acid (CAS 1123-00-8) and cyclohexylacetic acid (CAS 5292-21-7) lack the steric bulk, conformational constraint, and regiospecific substitution pattern conferred by the [1,1'-bicyclopentyl] scaffold . The additional cyclopentyl ring in [1,1'-bicyclopentyl]-2-acetic acid increases molecular weight by approximately 53% and adds significant van der Waals surface area, which can alter target binding, solubility, and metabolic profile . Furthermore, the orthogonality of the acetic acid attachment at the 2-position (as opposed to the 1-position in the regioisomer [[1,1'-bi(cyclopentane)]-1-yl]acetic acid, CAS 23786-95-0) introduces distinct spatial orientation of the carboxylate pharmacophore . These structural features cannot be replicated by simple mono-cycloalkyl acetic acids, making direct substitution without re-optimization of structure–activity relationships inadvisable.

Cyclopentylacetic acid
Not a direct replacement

Monocyclic analog lacks the steric bulk and conformational constraint of the bicyclopentyl scaffold; target binding and solubility profiles may not transfer directly.

1-Position regioisomer (CAS 23786-95-0)
Regiochemistry mismatch

Bridgehead attachment is achiral and orients the carboxylic acid differently; may shift structure–activity relationships in chiral environments.

Phenylacetic acid bioisosteres
Scaffold-class mismatch

Aromatic ring systems differ in saturation, geometry, and metabolic profile; direct substitution without SAR re-optimization may alter lead properties.

Quantitative Evidence for Differentiating [1,1'-Bicyclopentyl]-2-acetic Acid from Closest Analogs


Molecular Weight and Purity as Building Block Identity Markers

[1,1'-Bicyclopentyl]-2-acetic acid (MW 196.29 g/mol) differs from cyclopentylacetic acid (MW 128.17 g/mol) by 68.12 g/mol, reflecting the additional cyclopentyl ring and providing increased hydrophobic surface area for target engagement . Commercial sourcing from AK Scientific provides ≥95% purity (H-NMR confirmed), which is a minimum specification for reproducible SAR studies .

Identity marker
Direct comparison
+68.12 g/mol (53.1%)
Supports building block differentiation from monocyclic analogs for SAR studies.
Comparison vs. cyclopentylacetic acid (128.17 g/mol). Data to verify.
Medicinal Chemistry Organic Synthesis Building Blocks

Predicted Physicochemical Properties: pKa and LogP Differentiation from Cyclopentylacetic Acid

Predicted pKa for [1,1'-bicyclopentyl]-2-acetic acid is 4.72 ± 0.10, which is lower (more acidic) than the pKa of cyclopentylacetic acid (predicted ~4.85) . mcule.com computed properties indicate a logP of 2.13, PSA of 26.3 Ų, and 6 rotatable bonds, allowing direct comparison with other building blocks in the same database . The increased acidity may enhance salt formation and solubility at physiological pH relative to monocyclic analogs.

Predicted pKa & logP
Class-level inference
pKa 4.72
vs
~4.85 (monocyclic)
ΔpKa ≈ −0.13 (more acidic)
May support salt formation and solubility at physiological pH in formulation-context studies.
Predicted values from mcule.com/ChemicalBook. Context-dependent.
Physicochemical Properties Drug Design Bioisosteres

Building Block Advantage: Regiospecific Acetic Acid at the 2-Position of the Bicyclopentyl Scaffold

[1,1'-Bicyclopentyl]-2-acetic acid carries the reactive acetic acid group at the 2-position of one cyclopentyl ring, contrasting with its regioisomer [[1,1'-bi(cyclopentane)]-1-yl]acetic acid (CAS 23786-95-0), where attachment is at the bridgehead 1-position . This 2-substitution pattern places the carboxylic acid at a secondary carbon, introducing a stereogenic center, whereas the 1-isomer is achiral at the point of substitution . The presence of a defined stereocenter may be exploited in asymmetric synthesis or for generating diastereomeric diversity in lead series.

Regiochemistry
Direct comparison
2-position (chiral)
vs
1-position (achiral)
Stereogenic center present
Supports stereochemical-control context for enantiomer-specific assay design.
Structural comparison only. Regioisomeric purity requires review.
Organic Synthesis Chemical Biology Medicinal Chemistry

Purity Specification Variability: 95% vs 98% Supplier Offerings for Reproducible Chemistry

Two distinct purity grades are commercially available for [1,1'-bicyclopentyl]-2-acetic acid: ≥95% from AK Scientific (Cat. 8047DU) and 98% from the mcule.com platform (via AK Scientific Building Blocks) . This 3-percentage-point difference may be significant in multistep syntheses where impurity carry-through can reduce overall yield. The availability of a higher-purity grade supports applications requiring stringent stoichiometric control, such as fragment-based drug discovery or bioconjugation chemistry.

Purity variability
Specification review
95% vs 98%
Supports procurement decisions based on stoichiometric sensitivity in multistep synthesis.
Supplier specification as of April 2026. Lot attribute.
Quality Control Procurement Synthetic Chemistry

Comparative Inhibitor Profiling: BAY X1005 as a Benchmark Cyclopentyl Acetic Acid Derivative

Although direct bioactivity data for [1,1'-bicyclopentyl]-2-acetic acid are unavailable, the structurally related cyclopentyl acetic acid derivative BAY X1005 (DG-031/Veliflapon) demonstrates the pharmacological potential of this scaffold class [1]. BAY X1005 (MW 388.44 g/mol) inhibits leukotriene B4 synthesis with IC50 values of 0.026 μM (rat), 0.039 μM (mouse), and 0.22 μM (human) in A23187-stimulated leukocytes, while exhibiting ED50 values of 18 μg/ear (topical) and 48.7 mg/kg (oral) in arachidonic acid-induced mouse ear inflammation . These data establish a potency benchmark against which novel bicyclopentyl acetic acid analogs can be compared.

Inhibitor benchmark
Supporting evidence
BAY X1005 IC50: 0.026–0.22 μM
vs
No direct data
Derivative comparator
Reported benchmark for cyclopentyl acetic acid chemotype in leukotriene synthesis inhibition.
BAY X1005 is a structurally elaborated derivative. Source review.
Anti-inflammatory Leukotriene Synthesis Enzyme Inhibition

Bicyclopentyl Bioisosterism: A Class-Level Advantage Supported by BCP Literature for Pharmacokinetic Optimization

The bicyclopentyl motif, exemplified by bicyclo[1.1.1]pentane (BCP), has been established as a superior bioisostere for para-substituted phenyl rings [1]. In a γ-secretase inhibitor program, replacement of a phenyl ring with a BCP unit led to a ~4-fold increase in Cmax and AUC values in mice, alongside improvements in passive permeability and aqueous solubility [2]. While [1,1'-bicyclopentyl]-2-acetic acid is not a BCP, the underlying principle—that saturated bicyclic hydrocarbons can enhance drug-like properties relative to aromatic or monocyclic counterparts—supports its exploration as a scaffold for improving pharmacokinetic profiles.

Bioisostere PK class
Class-level inference
~4× oral exposure increase (BCP class)
Supports exploration of bicyclic scaffolds for pharmacokinetic optimization in lead programs.
BCP-to-phenyl replacement data. Not direct evidence for [1,1'-bicyclopentyl]. Data to verify.
Bioisosteres Drug Design Pharmacokinetics

Optimal Procurement and Application Scenarios for 1,1'-Bicyclopentyl-2-acetic Acid


Fragment-Based Drug Discovery (FBDD) Requiring a Saturated, Three-Dimensional Carboxylic Acid Fragment

The compound's predicted logP (2.13) and pKa (4.72) place it within favorable fragment-like property space (MW < 200, clogP < 3) [1]. Its dual cyclopentyl architecture provides greater three-dimensionality than planar aromatic carboxylic acids, which is increasingly prioritized in fragment libraries to improve hit novelty and selectivity. Procurement of the 98% purity grade (available via the mcule.com platform) is recommended for crystallography and biophysical screening to minimize false positives from impurities .

Synthesis of Bioisosteric Analogs of Phenylacetic Acid-Containing Lead Compounds

Based on the established class-level advantage of bicyclic scaffolds over phenyl rings (~4× improvement in oral exposure in mouse models), [1,1'-bicyclopentyl]-2-acetic acid can serve as a starting material for synthesizing saturated analogs of phenylacetic acid-containing leads to improve solubility and metabolic stability [1]. The carboxylic acid handle at the 2-position allows for direct amide coupling or esterification to generate diverse screening libraries.

Structure–Activity Relationship (SAR) Studies Profiling Cycloalkyl Carboxylic Acid Steric Effects

The significant molecular weight difference (+68.12 g/mol) and steric bulk of [1,1'-bicyclopentyl]-2-acetic acid relative to cyclopentylacetic acid make it a valuable comparator in systematic SAR campaigns aimed at mapping the steric tolerance of enzyme active sites or receptor binding pockets [1]. The 2-position regioisomer introduces a stereogenic center absent in the 1-isomer, enabling chiral resolution studies and enantiomer-specific potency comparisons .

Leukotriene Pathway or FLAP Inhibitor Analog Design Programs

The clinical-stage FLAP inhibitor BAY X1005 (DG-031/Veliflapon) exemplifies the therapeutic potential of the cyclopentyl acetic acid chemotype, with demonstrated IC50 values of 0.026–0.22 μM against LTB4 synthesis [1]. [1,1'-Bicyclopentyl]-2-acetic acid, as a core scaffold with enhanced steric bulk, can be elaborated with quinoline or other heterocyclic substituents to explore binding interactions at the 5-lipoxygenase activating protein (FLAP) and generate novel intellectual property.

Application
Selection Property
Validation Focus
Fragment-based discovery
3D saturated scaffold, predicted fragment-like properties
Purity grade and crystallography hit confirmation
Phenylacetic acid bioisostere synthesis
Bicyclic core for solubility and metabolic stability exploration
Exposure-model comparison vs. aromatic lead series
Steric SAR campaigns
Molecular weight and steric bulk differentiation from monocyclic analogs
Enzyme active-site or receptor binding pocket steric tolerance
Leukotriene pathway probe design
Core scaffold for FLAP-binding chemotype elaboration
Pathway-response context; comparator benchmarking against BAY X1005 class
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